molecular formula C20H24FN3O2 B1211111 Nardeterol CAS No. 73865-18-6

Nardeterol

Cat. No.: B1211111
CAS No.: 73865-18-6
M. Wt: 357.4 g/mol
InChI Key: KOTMQCNDGLTIHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nardeterol involves multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Nardeterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Nardeterol has a wide range of scientific research applications, including:

Mechanism of Action

Nardeterol exerts its effects by binding to beta adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding, this compound activates these receptors, leading to the activation of downstream signaling pathways that result in physiological responses such as increased heart rate and bronchial dilation .

Comparison with Similar Compounds

Uniqueness of Nardeterol: this compound is unique in its high affinity and partial agonist activity at beta adrenergic receptors, which allows for a more controlled modulation of receptor activity compared to full agonists. This property makes it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

4-[2-[[4-(benzimidazol-1-yl)-2-methylbutan-2-yl]amino]-1-hydroxyethyl]-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-20(2,9-10-24-13-22-17-5-3-4-6-18(17)24)23-12-19(26)15-8-7-14(25)11-16(15)21/h3-8,11,13,19,23,25-26H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTMQCNDGLTIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C=NC2=CC=CC=C21)NCC(C3=C(C=C(C=C3)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868274
Record name 4-(2-{[4-(1H-Benzimidazol-1-yl)-2-methylbutan-2-yl]amino}-1-hydroxyethyl)-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73865-18-6
Record name Nardeterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073865186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NARDETEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70859437W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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